3-(3-Bromophenyl)-9-phenyl-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-9-phenylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-8-6-7-17(15-19)18-13-14-24-22(16-18)21-11-4-5-12-23(21)26(24)20-9-2-1-3-10-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXFLAWDYOIRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278006 | |
| Record name | 3-(3-Bromophenyl)-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854952-59-3 | |
| Record name | 3-(3-Bromophenyl)-9-phenyl-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854952-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Bromophenyl)-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Bromophenyl)-9-phenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 3 3 Bromophenyl 9 Phenyl 9h Carbazole
Precursor Synthesis Strategies for Brominated Carbazole (B46965) Derivatives
The construction of the target molecule's precursors, namely brominated 9-phenyl-9H-carbazole scaffolds, can be approached in two primary ways: by first forming the N-phenyl bond followed by bromination, or by starting with a brominated carbazole and subsequently attaching the N-phenyl group.
Direct Bromination of Carbazole Precursors
Direct bromination is a common electrophilic aromatic substitution reaction used to introduce bromine atoms onto the carbazole core. The positions most susceptible to substitution are C-3, C-6, N-9, and C-1 due to their higher electron density. rsc.org
A typical laboratory procedure involves the bromination of 9H-carbazole to yield 3-bromo-9H-carbazole. This is often achieved using N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like ethyl acetate (B1210297) or tetrahydrofuran (B95107) at room temperature. google.comossila.com Controlling the stoichiometry of NBS is crucial for achieving mono-bromination, as excess reagent can lead to di-brominated products such as 3,6-dibromo-9H-carbazole. researchgate.net Alternative methods may use a dimethyl sulfoxide (DMSO)/hydrobromic acid (HBr) system, which offers high yields and selectivity under mild conditions. researchgate.net
Alternatively, one can start with N-phenylcarbazole and perform the bromination. A method for synthesizing high-purity 3-bromo-N-phenylcarbazole involves dissolving N-phenylcarbazole and treating it with a brominating agent and an oxidant at low temperatures (-20 to 10 °C). google.com This approach directly yields the desired brominated core structure, which can then be used for further functionalization.
| Precursor | Brominating Agent | Solvent | Conditions | Product | Ref |
| 9H-Carbazole | N-Bromosuccinimide (NBS) | Ethyl Acetate | - | 3-Bromo-9H-carbazole | google.com |
| 9H-Carbazole | N-Bromosuccinimide (NBS) | Tetrahydrofuran | Room Temp. | 3-Bromo-9H-carbazole | ossila.com |
| Carbazole | Bromine (Br2) | Pyridine | Reflux | 3,6-Dibromo-9H-carbazole | |
| N-Phenylcarbazole | Brominating Agent / Oxidant | - | -20 to 10 °C | 3-Bromo-9-phenyl-9H-carbazole | google.com |
N-Arylation Approaches for 9-Phenyl-9H-carbazole Core Formation
N-arylation is a fundamental method for forming the C-N bond between the carbazole nitrogen and a phenyl group. This is typically accomplished through transition-metal-catalyzed cross-coupling reactions, with the Ullmann condensation and Buchwald-Hartwig amination being the most prominent.
A direct and high-yield synthesis of 3-bromo-9-phenyl-9H-carbazole starts from 3-bromo-9H-carbazole. chemicalbook.com This precursor can be coupled with an aryl halide, such as iodobenzene or bromobenzene, using either a palladium or copper catalyst. google.comchemicalbook.com
One palladium-catalyzed approach involves reacting 3-bromo-9H-carbazole with iodobenzene using a tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) catalyst and a tributylphosphine ligand in toluene, resulting in an 87.2% yield. chemicalbook.com
Copper-catalyzed Ullmann-type reactions are also widely employed. For example, reacting 3-bromo-9H-carbazole with bromobenzene in the presence of a copper catalyst (like Cu or CuI), a base such as potassium carbonate or potassium tert-butoxide, and a high-boiling solvent like dimethylformamide (DMF) or xylene affords the N-phenylated product in high yields (90-95%). google.com The addition of ligands like dibenzo-18-crown-6 can facilitate the reaction. chemicalbook.com
| Carbazole Precursor | Aryl Halide | Catalyst System | Base | Solvent | Yield | Ref |
| 3-Bromo-9H-carbazole | Iodobenzene | Pd2(dba)3 / Tributylphosphine | - | Toluene | 87.2% | chemicalbook.com |
| 3-Bromo-9H-carbazole | Bromobenzene | Copper (Cu) | Dibenzo-18-crown-6 / Potassium Acetate | DMF | 71% | chemicalbook.com |
| 3-Bromo-9H-carbazole | Bromobenzene | Copper Iodide (CuI) | Sodium Carbonate | Toluene | 95.1% | google.com |
| 3-Bromo-9H-carbazole | Bromobenzene | Copper (Cu) | Potassium tert-butoxide | Xylene | 90.1% | google.com |
| 9H-Carbazole | 1,4-Dibromobenzene | CuSO4·5H2O | K2CO3 | - | 41% | nih.gov |
Suzuki-Miyaura Cross-Coupling Reactions for Phenyl Substitutions
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds. libretexts.org In the context of 3-(3-Bromophenyl)-9-phenyl-9H-carbazole, it is the reaction of choice for introducing the 3-bromophenyl group by coupling a dibrominated carbazole with a boronic acid, or for further functionalizing a brominated carbazole precursor. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent. yonedalabs.comjk-sci.com
Regioselective Functionalization at the 3-Position
The regioselectivity of the Suzuki-Miyaura reaction is dictated by the position of the halogen atom on the carbazole core. To synthesize this compound, a common strategy involves the coupling of 3,6-dibromo-9-phenyl-9H-carbazole with one equivalent of 3-bromophenylboronic acid. The reaction selectively occurs at one of the bromo positions (C-3 or C-6), yielding the target molecule. The inherent symmetry of the 3,6-dibrominated precursor means that substitution at either position results in the same product. This method provides a reliable route to introduce the desired phenyl substituent at a specific location on the carbazole framework.
Catalyst Systems and Reaction Optimization in Cross-Coupling
The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalyst system and reaction conditions. researchgate.net Palladium catalysts are overwhelmingly the most used for this transformation. libretexts.org
Catalyst Precursors: Common palladium sources include palladium(II) acetate (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3). organic-chemistry.orgrsc.org These precursors generate the active Pd(0) species in situ.
Ligands: Electron-rich and bulky phosphine (B1218219) ligands are essential to stabilize the palladium catalyst and facilitate the catalytic cycle. libretexts.org Ligands such as triphenylphosphine (B44618) (PPh3), tricyclohexylphosphine (PCy3), and tri-tert-butylphosphine (P(t-Bu)3) are frequently used. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands. nih.gov
Bases: A base is required to activate the organoboron compound. organic-chemistry.org Inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4) are commonly employed, often in an aqueous solution mixed with an organic solvent like toluene, dioxane, or DMF. yonedalabs.comnih.gov
Optimization: Reaction optimization involves screening different combinations of catalysts, ligands, bases, and solvents to maximize the yield and minimize side reactions, such as the deboronation of the boronic acid. yonedalabs.com For instance, the coupling of aryl bromides can be effectively catalyzed by a Pd2(dba)3/P(t-Bu)3 system at room temperature. organic-chemistry.org
| Catalyst Precursor | Ligand | Base | Solvent System | Substrate Type | Ref |
| Pd(OAc)2 | PCy3 | Various | Various | Aryl Triflates | organic-chemistry.org |
| Pd2(dba)3 | P(t-Bu)3 | Various | Various | Aryl Halides (incl. Chlorides) | organic-chemistry.org |
| Pd(PPh3)4 | (Self) | K3PO4 | Dimethoxyethane | Bromo-derivatives | researchgate.net |
| Pd(II)-NHC Complexes | NHC | KOH | H2O / 2-propanol | Bromobenzene | nih.gov |
Ullmann Coupling Reactions for Carbazole Derivatives
The Ullmann reaction, one of the earliest transition-metal-catalyzed coupling reactions, traditionally uses copper to form C-C or C-heteroatom bonds. wikipedia.orgorganic-chemistry.org It remains highly relevant for the synthesis of carbazole derivatives, particularly for N-arylation. nih.gov
As discussed in section 2.1.2, the Ullmann condensation is a primary method for creating the N-phenyl bond on the carbazole core. google.comnih.gov This C-N coupling typically requires stoichiometric or catalytic amounts of copper (or its salts like CuI, CuSO4, or CuO), a base (e.g., K2CO3), and high reaction temperatures (150-250 °C). google.comnih.gov While effective, these harsh conditions can limit its application with sensitive functional groups. nih.gov
Modern advancements have introduced ligand-assisted Ullmann-type reactions that proceed under milder conditions. semanticscholar.org Ligands such as 1,10-phenanthroline or various diamines can accelerate the reaction and improve yields. Microwave-assisted, ligand-free CuI-catalyzed N-arylation of carbazoles has also been developed, offering high yields in shorter reaction times. researchgate.net
While palladium-based Suzuki couplings are often preferred for C-C bond formation due to their milder conditions and broader substrate scope, the classic Ullmann reaction can be used for the synthesis of symmetric biaryls via homocoupling of aryl halides. wikipedia.orgnih.gov However, for creating an unsymmetrical C-C bond, such as attaching the 3-bromophenyl group to a brominated carbazole, the Suzuki-Miyaura reaction generally offers superior control and efficiency.
Derivatization from the Bromine Atom for Further Functionalization
The bromine atom on the 3-bromophenyl substituent of this compound serves as a key functional handle for introducing a diverse range of substituents. This is primarily achieved through nucleophilic substitution and various cross-coupling reactions, which significantly expand the chemical space accessible from this starting material.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide is generally challenging, the electronic properties of the carbazole nucleus can influence the reactivity of the attached bromophenyl ring. However, for SNAr to proceed efficiently, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the bromine atom is on a separate phenyl ring and not directly attached to the carbazole core, which itself is electron-rich. Therefore, classical SNAr reactions with common nucleophiles like alkoxides or amines are generally not favored under standard conditions.
For such transformations to be successful, more forcing conditions or the use of transition metal catalysts are often necessary. For instance, copper-catalyzed Ullmann-type reactions can facilitate the substitution of the bromine atom with various nucleophiles, including amines, phenols, and thiols. These reactions typically require high temperatures and the use of a stoichiometric amount of copper catalyst.
Further Coupling Reactions
The bromine atom in this compound is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and offer a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable precursor in the synthesis of functional materials. nbinno.com
One notable example is the Hirao reaction , a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite. Specifically, 3-bromo-9-phenyl-9H-carbazole has been shown to undergo Hirao coupling with various dialkyl phosphites in the presence of a palladium acetate catalyst under microwave irradiation. This reaction provides a direct route to phosphonated carbazole derivatives. researchgate.net
Beyond the Hirao reaction, other prominent palladium-catalyzed cross-coupling reactions can be readily applied to this compound:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl linkages and is a key step in the synthesis of many organic electronic materials. nbinno.combeilstein-journals.org
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. It is a cornerstone of modern synthetic chemistry for the preparation of arylamines, which are prevalent in pharmaceuticals and organic light-emitting diode (OLED) materials. wikipedia.orgacs.orgnih.gov
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes. This reaction is valuable for extending the conjugation of the carbazole system. nih.govfrontiersin.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The resulting arylalkynes are important intermediates in the synthesis of various functional materials and complex organic molecules. organic-chemistry.orgnih.gov
The general conditions for these coupling reactions are summarized in the interactive table below.
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Biaryls |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/XPhos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Arylamines |
| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkenes |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF | Arylalkynes |
Multi-step Organic Reaction Sequences for Target Compound Synthesis
The versatility of this compound as a synthetic intermediate is best demonstrated in its application in multi-step syntheses of complex target molecules, particularly in the field of organic electronics. The ability to sequentially functionalize the molecule at different positions allows for the construction of sophisticated materials with precisely controlled properties.
A relevant example can be drawn from the synthesis of materials for organic light-emitting diodes (OLEDs). A multi-step synthesis often begins with the functionalization of the bromine atom via one of the aforementioned coupling reactions. For instance, a Suzuki-Miyaura coupling can be employed to introduce another aromatic or heteroaromatic moiety, thereby extending the π-conjugated system of the molecule.
A representative synthetic sequence could be as follows:
Initial Coupling: this compound is subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative of another chromophore, for example, a pyrene or fluorene derivative. This step creates a larger, more complex aromatic structure.
Further Functionalization: The newly introduced moiety may contain other reactive sites that can be further functionalized. For example, if the coupled group contains a formyl group, it can undergo a Wittig reaction to introduce a vinyl linkage.
Final Target Synthesis: Subsequent reactions, such as cyclizations or further coupling reactions, can then be performed to arrive at the final target molecule with the desired electronic and photophysical properties for application in OLEDs.
The strategic use of this compound allows for a modular approach to the synthesis of complex organic materials, where different building blocks can be systematically introduced to fine-tune the properties of the final product.
Advanced Spectroscopic and Structural Characterization of 3 3 Bromophenyl 9 Phenyl 9h Carbazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.
Similarly, detailed experimental ¹³C NMR data for 3-(3-Bromophenyl)-9-phenyl-9H-carbazole is not widely published. A predicted ¹³C NMR spectrum would display a number of distinct signals corresponding to the non-equivalent carbon atoms in the molecule, expected in the range of 100 to 150 ppm. The carbon atoms directly bonded to the nitrogen and bromine atoms would have their chemical shifts significantly influenced by the electronegativity of these heteroatoms. The quaternary carbons at the fusion points of the rings would also show characteristic chemical shifts.
For an unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound, advanced 2D NMR techniques would be employed. ipb.pt These include:
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling correlations.
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): To reveal longer-range (two- or three-bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the confirmation of the three-dimensional structure.
A hypothetical data table for the expected NMR signals is presented below based on general knowledge of carbazole (B46965) derivatives.
| Technique | Expected Chemical Shift Range (ppm) | Description |
| ¹H NMR | 7.0 - 8.5 | Aromatic protons on the carbazole, phenyl, and bromophenyl rings. |
| ¹³C NMR | 100 - 150 | Aromatic and quaternary carbons. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing insights into the structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound (C24H16BrN), the expected monoisotopic mass is approximately 397.0466 Da. uni.lu HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). While experimental HRMS data for this specific compound is not available, HRMS has been used to confirm the molecular formula of the related compound 3-bromo-9-phenyl-9H-carbazole. chemicalbook.com
Predicted mass spectrometry adducts for this compound are shown in the table below. uni.lu
| Adduct | m/z |
| [M+H]⁺ | 398.05388 |
| [M+Na]⁺ | 420.03582 |
| [M-H]⁻ | 396.03932 |
| [M]⁺ | 397.04605 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational frequencies of the chemical bonds.
The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. These would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.
C-N stretching: Vibrations associated with the carbazole nitrogen, usually appearing in the 1200-1350 cm⁻¹ range.
C-Br stretching: A strong absorption at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Aromatic C-H out-of-plane bending: Bands in the 700-900 cm⁻¹ region, which can provide information about the substitution patterns on the aromatic rings.
While a specific spectrum for this compound is not available, analysis of related carbazole derivatives provides a reference for the expected vibrational modes. researchgate.netnih.govresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
No experimental FT-IR spectrum for this compound has been published in the reviewed literature. A detailed analysis would require the identification of characteristic vibrational frequencies, such as C-H stretching for the aromatic rings, C-N stretching of the carbazole core, C-Br stretching, and the out-of-plane bending modes that are characteristic of the substitution patterns on the phenyl and carbazole rings. Without this data, a table of vibrational modes and their assignments cannot be accurately generated.
X-ray Diffraction Crystallography for Solid-State Molecular Structure
A definitive crystal structure for this compound has not been reported in major crystallographic databases. Such a study is essential for understanding its solid-state conformation and packing, which are critical for applications in materials science.
Determination of Dihedral Angles and Planarity
Without a crystal structure, the precise dihedral angles between the planes of the carbazole nucleus, the 9-phenyl group, and the 3-(3-bromophenyl) group are unknown. However, studies on analogous molecules provide insight into the likely conformation. For instance, in the related compound 9-(4-bromophenyl)-9H-carbazole, the bromophenyl ring is twisted at an angle of 49.87° relative to the carbazole plane. nih.govresearchgate.net In another related structure, 9-benzyl-3-bromo-9H-carbazole, the carbazole ring system is nearly planar, while the N-substituted phenyl ring is twisted at a significant angle of 87.1°. researchgate.netnih.govnih.gov Based on these examples, it is highly probable that this compound adopts a non-planar conformation with significant twists between all three aromatic components due to steric hindrance.
Table 1: Comparison of Dihedral Angles in Related Carbazole Structures
| Compound Name | Aromatic Groups | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 9-(4-Bromophenyl)-9H-carbazole | Carbazole and 4-Bromophenyl | 49.87 | nih.govresearchgate.net |
| 9-Benzyl-3-bromo-9H-carbazole | Carbazole and Phenyl (of Benzyl) | 87.1 | researchgate.netnih.govnih.gov |
| 2-Nitro-3-phenyl-9H-carbazole | Carbazole and 3-Phenyl | 55.54 / 43.46* | nih.govresearchgate.net |
Analysis of Crystal Packing and Intermolecular Interactions
The specific intermolecular forces governing the crystal packing of this compound remain uncharacterized. Analysis of related structures suggests that potential interactions could include C-H⋯π interactions, which are common in aromatic systems. nih.gov The presence of the bromine atom also introduces the possibility of halogen bonding (C-Br⋯X), which can be a significant structure-directing force. Due to the expected twisted molecular shape, strong π–π stacking interactions between carbazole units might be hindered, as is the case in 9-(4-bromophenyl)-9H-carbazole. nih.gov
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions
Specific experimental UV-Visible absorption and fluorescence spectra for this compound are not available. The electronic properties are fundamental to its potential use in optoelectronic devices.
Investigation of Absorption Maxima and Band Shapes
While a dedicated spectrum for the target compound is missing, the photophysical properties can be inferred from the 9-phenyl-9H-carbazole chromophore. Studies on C3-substituted 9-phenyl-9H-carbazole derivatives show characteristic absorption profiles. nih.gov Typically, these molecules exhibit strong absorption peaks below 300 nm originating from π–π* transitions within the carbazole and phenyl rings. nih.gov A lower energy absorption band, often observed between 320 nm and 350 nm, is attributed to the π–π* local excitation of the conjugated 9-phenyl-9H-carbazole system. nih.gov The precise absorption maxima (λmax) and molar absorptivity coefficients for this compound remain to be determined experimentally.
Analysis of Fluorescence Emission and Solvatochromism
Therefore, a detailed analysis, including data tables of emission maxima, quantum yields, and Stokes shifts, cannot be provided at this time. The study of the photophysical properties of this specific carbazole derivative appears to be an area that has not yet been extensively reported in publicly accessible scientific literature.
Electronic and Electrochemical Research Investigations of 3 3 Bromophenyl 9 Phenyl 9h Carbazole
Cyclic Voltammetry for Redox Properties and Energy Level Determinationnankai.edu.cnresearchgate.net
Cyclic voltammetry (CV) is a critical electrochemical technique used to investigate the redox behavior of chemical compounds and determine their electronic energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For carbazole (B46965) derivatives, this method provides essential insights into their suitability for use in electronic devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. researchgate.netatomfair.com The process involves measuring the current response of a solution containing the compound to a linearly cycled potential sweep between two or more set values.
Determination of Oxidation Potentials and HOMO Energy Levelsnankai.edu.cn
The oxidation potential of a material corresponds to the energy required to remove an electron, which is directly related to its HOMO energy level. For carbazole-based materials, the electron-rich carbazole moiety is typically the site of oxidation. nankai.edu.cn The arylation at the 9-position of the carbazole, as with the phenyl group in 3-(3-Bromophenyl)-9-phenyl-9H-carbazole, can shift the HOMO level to a lower energy, which is advantageous for tuning the band gap of the material. nankai.edu.cn
The HOMO energy level can be estimated from the onset oxidation potential (Eonset_ox) obtained from the cyclic voltammogram, using empirical formulas. A common relationship is:
EHOMO = - (Eonset_ox - E1/2(ferrocene) + 4.8) eV core.ac.uk
While specific experimental values for this compound are not extensively detailed, studies on analogous carbazole derivatives provide representative data. For instance, donor-acceptor compounds featuring two 9-phenyl-carbazole donor units exhibit reversible oxidation processes with onset potentials that indicate deep HOMO levels, making them stable against oxidation. nankai.edu.cn
Table 1: Representative Electrochemical and Energy Level Data for Carbazole-Based Compounds
| Compound | Onset Oxidation Potential (E_onset_ox) vs. SCE [V] | HOMO Level [eV] | Onset Reduction Potential (E_onset_red) vs. SCE [V] | LUMO Level [eV] | Electrochemical Gap [eV] |
|---|---|---|---|---|---|
| Carbazole Derivative 1 | 1.17 | -5.57 | -1.43 | -3.01 | 2.56 |
| Carbazole Derivative 2 | 1.21 | -5.61 | -1.22 | -3.22 | 2.39 |
Note: Data is based on analogous donor-acceptor compounds containing carbazole moieties and is for illustrative purposes. nankai.edu.cn SCE refers to Saturated Calomel Electrode.
Estimation of Reduction Potentials and LUMO Energy Levelsnankai.edu.cn
The reduction potential relates to the energy released when a molecule accepts an electron, which corresponds to the LUMO energy level. The LUMO level can be estimated from the onset reduction potential (Eonset_red) from CV measurements. However, for many hole-transporting materials like carbazole derivatives, the reduction process can be irreversible or difficult to observe within the solvent's electrochemical window. nankai.edu.cn
When a reduction potential is measurable, the LUMO energy can be calculated. Alternatively, it is often determined by combining the HOMO level (from CV) and the optical band gap (Egopt) obtained from UV-Vis absorption spectroscopy, using the relation:
ELUMO = EHOMO + Egopt researchgate.net
For this compound, the LUMO is expected to be primarily located on the phenylcarbazole system. The introduction of different substituents can tune these energy levels to optimize charge injection and transport in a device. nankai.edu.cn
Investigation of Charge Carrier Mobility and Transport Characteristicsatomfair.comgoogle.com
The charge carrier mobility is a measure of how quickly an electron or a hole can move through a material under the influence of an electric field, a critical parameter for the efficiency of organic semiconductor devices. frontiersin.org Carbazole derivatives are particularly noted for their high hole-transport capabilities. researchgate.netnih.gov
Hole Transport Capabilitiesatomfair.com
The carbazole moiety is an excellent electron-donating group, which makes compounds containing it well-suited for transporting holes (positive charges). mdpi.comresearchgate.net The rigid and planar structure of the carbazole core, combined with the thermal stability imparted by the 9-phenyl group, makes this compound and its analogs attractive as hole-transporting materials (HTMs) in OLEDs and perovskite solar cells. atomfair.comnih.gov
Table 2: Representative Charge Mobility Data for Carbazole-Based Hole Transport Materials
| Material Type | Measurement Method | Hole Mobility (µh) [cm²/Vs] |
|---|---|---|
| Carbazole-terminated Isomer 1 | SCLC | ~1.0 x 10⁻⁵ |
| Carbazole-terminated Isomer 2 | SCLC | ~1.2 x 10⁻⁵ |
| Phenyl-Carbazyl Derivative | TOF | 5.6 x 10⁻⁴ |
Note: Data is for analogous carbazole-based materials to illustrate typical performance ranges. nih.govresearchgate.net SCLC refers to Space-Charge-Limited Current; TOF refers to Time-of-Flight.
Electron Transport Propertiesnih.gov
While the carbazole unit itself is a poor electron transporter, molecules incorporating carbazole can be designed to facilitate electron transport. This is typically achieved by linking the carbazole donor unit to a strong electron-accepting moiety, such as a triazine core. nih.gov For a molecule like this compound, which lacks a strong dedicated acceptor group, significant electron transport capabilities are not expected. Its primary electronic function is as a hole-transporting or host material. In devices where balanced charge transport is needed, this compound would likely be paired with a separate electron-transporting material. nih.gov
Photoconductivity Studiesresearchgate.net
Photoconductivity is the phenomenon where a material becomes more electrically conductive due to the absorption of light. Carbazole-based materials are known to exhibit elevated photoconductivity. researchgate.net This property arises because the absorption of photons can generate electron-hole pairs (excitons), which then dissociate into free charge carriers (electrons and holes) that can contribute to the current under an applied electric field. The electron-rich nature of the carbazole ring system facilitates this process. researchgate.net
The photoconductive properties of materials like this compound make them suitable for applications in photodetectors and organic photovoltaics. atomfair.com However, specific quantitative studies detailing the photoconductivity of this compound are not widely reported in the surveyed literature. Research in this area would typically involve measuring the current-voltage characteristics of a thin film of the material both in the dark and under illumination at various wavelengths and intensities.
Energy Level Alignment in Heterojunction Systems
The alignment of energy levels at the interface between different materials in a heterojunction system is a critical factor that governs the performance of organic electronic devices such as organic light-emitting diodes (OLEDs). For materials like this compound, which are often employed as hole transport layers (HTLs), understanding the relationship between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels with adjacent layers is paramount for efficient charge injection, transport, and blocking.
While specific experimental values for the HOMO and LUMO energy levels of this compound are not extensively documented, they can be reliably estimated based on the electronic properties of the parent compound, 9-phenylcarbazole (B72232), and the influence of the 3-bromophenyl substituent. Arylation at the 9-position of the carbazole core is known to lower the HOMO level, enhancing the stability of the material. nankai.edu.cn The carbazole moiety itself is a well-known electron donor. nankai.edu.cn
The introduction of a bromine atom at the 3-position of the carbazole ring is expected to further lower both the HOMO and LUMO levels due to its inductive electron-withdrawing effect. Halogen substitution on a carbazole core is known to influence the electron density distribution in the HOMO and LUMO. rsc.org This effect can be beneficial in tuning the energy levels to achieve better alignment with other materials in a device stack.
In a typical OLED architecture, a carbazole-based HTL is interfaced with an electron transport layer (ETL) and a cathode. Common ETL materials include 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi). The energy level alignment at the HTL/ETL interface is crucial for charge recombination and exciton (B1674681) confinement within the emissive layer.
To facilitate efficient electron injection from the cathode, a thin layer of a low work function material, such as lithium fluoride (B91410) (LiF), is often inserted between the ETL and the aluminum (Al) electrode. This LiF layer can lower the work function of the aluminum, reducing the electron injection barrier. mdpi.com
The table below presents the typical energy levels for materials commonly used in a heterojunction system with a carbazole-based HTL. The values for this compound are estimated based on the known effects of its constituent chemical groups.
| Material | Role | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| This compound (estimated) | Hole Transport Layer (HTL) | -5.8 to -6.0 | -2.3 to -2.5 |
| 9-Phenylcarbazole | Parent Compound | -5.74 | -2.4 |
| TPBi | Electron Transport Layer (ETL) | -6.2 | -2.7 |
| LiF/Al | Cathode | Work Function: ~3.3 - 3.8 eV |
The estimated deeper HOMO level of this compound, relative to the parent 9-phenylcarbazole, suggests a higher ionization potential, which can lead to improved stability against oxidation. The energy difference between the HOMO of the carbazole-based HTL and the LUMO of the TPBi ETL is substantial, which helps to confine holes within the emissive layer, preventing their leakage to the ETL and thereby increasing the efficiency of radiative recombination. The alignment of the LUMO of the HTL with the LUMO of the ETL also presents a significant barrier for electrons, effectively confining them to the ETL and emissive region. This dual charge-blocking capability is a desirable characteristic for host materials in phosphorescent OLEDs.
A comprehensive literature search did not yield specific computational and theoretical studies focused on the compound this compound that would be necessary to populate the requested article structure. The detailed analyses required for sections on Density Functional Theory (DFT) calculations—including geometry optimization, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping—and Time-Dependent Density Functional Theory (TD-DFT) for excited state properties were not found for this specific molecule in the available search results.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data while adhering to the strict outline provided.
Computational Chemistry and Theoretical Studies of 3 3 Bromophenyl 9 Phenyl 9h Carbazole
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the theoretical prediction of various spectroscopic parameters of molecules like 3-(3-Bromophenyl)-9-phenyl-9H-carbazole. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in simulating spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are crucial for complementing experimental findings and for a deeper understanding of the molecule's electronic structure and transitions.
While specific theoretical spectroscopic data for this compound is not extensively documented in publicly available literature, the principles of such calculations can be illustrated through analogous studies on substituted carbazole (B46965) derivatives. For instance, DFT calculations are routinely employed to optimize the ground-state geometry of carbazole-based molecules. Subsequent calculations can then predict ¹³C and ¹H NMR chemical shifts. For halogenated carbazoles, it has been shown that theoretical calculations, especially those accounting for relativistic effects, can provide reasonable agreement with experimental NMR data.
Similarly, TD-DFT calculations are a standard method for predicting the electronic absorption spectra of organic molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. The nature of the electronic transitions, such as π-π* or intramolecular charge transfer (ICT), can also be elucidated by analyzing the molecular orbitals involved. For 9-phenyl-9H-carbazole derivatives, theoretical studies have shown that substituents on the carbazole or phenyl rings can significantly influence the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission properties.
To illustrate the type of data generated from such theoretical studies, the following interactive table presents hypothetical predicted spectroscopic parameters for this compound, based on typical results from DFT and TD-DFT calculations for similar compounds.
Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value | Computational Method | Notes |
|---|---|---|---|
| ¹³C NMR Chemical Shift (C-Br) | ~122 ppm | DFT (e.g., B3LYP/6-31G) | The chemical shift of the carbon atom bonded to bromine is influenced by the halogen's electronegativity and anisotropic effects. |
| ¹H NMR Chemical Shift (Carbazole Protons) | 7.2 - 8.5 ppm | DFT (e.g., B3LYP/6-31G) | Aromatic protons of the carbazole core typically appear in this region, with specific shifts depending on their local electronic environment. |
| UV-Vis λmax (π-π* transition) | ~295 nm | TD-DFT (e.g., B3LYP/6-31G) | This transition is characteristic of the carbazole moiety's aromatic system. |
| UV-Vis λmax (ICT transition) | ~340 nm | TD-DFT (e.g., B3LYP/6-31G) | A lower energy absorption band that can be attributed to intramolecular charge transfer character, influenced by the donor-acceptor nature of the substituted phenyl and carbazole rings. |
Structure-Property Relationship Modeling via Quantum Chemical Descriptors
The relationship between the molecular structure of this compound and its macroscopic properties can be quantitatively modeled using quantum chemical descriptors. These descriptors are numerical values derived from the electronic structure of the molecule, calculated using quantum mechanical methods like DFT. They serve to encode structural and electronic information, which can then be correlated with experimental or technologically relevant properties such as solubility, thermal stability, and optoelectronic performance.
Key quantum chemical descriptors for understanding the structure-property relationships of carbazole derivatives include:
Highest Occupied Molecular Orbital (HOMO) Energy: This descriptor relates to the electron-donating ability of the molecule and is correlated with its ionization potential. In materials for organic electronics, the HOMO level is crucial for determining the efficiency of hole injection and transport.
Lowest Unoccupied Molecular Orbital (LUMO) Energy: This descriptor is associated with the electron-accepting ability of the molecule and its electron affinity. The LUMO level is a key factor in determining the efficiency of electron injection and transport.
HOMO-LUMO Gap (Energy Gap): The energy difference between the HOMO and LUMO levels is a critical parameter that influences the optical and electronic properties of the molecule. A smaller energy gap generally corresponds to absorption at longer wavelengths and can be indicative of higher reactivity.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide insights into the chemical reactivity and stability of the molecule.
Studies on substituted carbazoles have demonstrated that the nature and position of substituents have a profound impact on these quantum chemical descriptors. For example, the introduction of a bromine atom, an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels of the 9-phenyl-9H-carbazole core. The position of the bromo-substitution (meta in this case) will also influence the extent of this effect on the electronic properties.
The following interactive data table provides a hypothetical set of calculated quantum chemical descriptors for this compound, illustrating how these values can be used to model its structure-property relationships.
Quantum Chemical Descriptors for this compound
| Descriptor | Hypothetical Calculated Value | Significance in Structure-Property Relationship |
|---|---|---|
| HOMO Energy | -5.8 eV | Influences hole injection/transport properties and oxidation potential. A lower HOMO energy suggests higher stability against oxidation. |
| LUMO Energy | -2.1 eV | Affects electron injection/transport properties and reduction potential. A lower LUMO energy can facilitate electron injection. |
| Energy Gap (HOMO-LUMO) | 3.7 eV | Correlates with the optical absorption and emission properties. A larger gap is typical for materials that absorb in the UV region. |
| Dipole Moment | 2.5 D | Indicates the molecule's polarity, which affects its solubility and intermolecular interactions in the solid state. |
| Chemical Hardness (η) | 1.85 eV | A measure of the molecule's resistance to change in its electron distribution. Higher hardness correlates with lower reactivity. |
Research Applications and Device Integration of 3 3 Bromophenyl 9 Phenyl 9h Carbazole in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Carbazole (B46965) derivatives are integral to modern OLED technology, serving in multiple capacities within the device stack. researchgate.net Their high triplet energy and electrochemical stability make them particularly valuable for enabling efficient and long-lasting phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net The 9-phenyl-9H-carbazole framework, in particular, is a common motif used to enhance thermal stability and maintain a high triplet energy level.
Role as Host Materials
For a material to function as an effective host in an OLED's emissive layer, it must possess a triplet energy higher than that of the dopant emitter to ensure efficient energy transfer and prevent back-transfer. Carbazole-based molecules are frequently used as hosts due to their inherently high triplet energies. researchgate.netresearchgate.net The 9-phenyl-9H-carbazole core in the subject molecule is expected to provide a high triplet energy (T₁) suitable for hosting green and red phosphorescent emitters, and potentially some blue TADF emitters. The introduction of a bromophenyl group at the 3-position can influence the material's charge-transporting properties and morphological stability. While halogen substitution can sometimes lower the triplet energy, the effect is generally modest, and the material would likely retain a sufficiently high T₁ for many applications.
Below is a table comparing the performance of OLEDs using host materials structurally related to 3-(3-Bromophenyl)-9-phenyl-9H-carbazole.
| Host Material | Emitter | Max. EQE (%) | Device Structure |
| mDCzPF | PtNON (Blue) | 18.3% | ITO/TAPC/mCP/mDCzPF:PtNON/Bphen/LiF/Al |
| 4N-oCBP | TCz-Trz (Blue TADF) | 16.2% | ITO/HATCN/TAPC/4N-oCBP:TCz-Trz/DPEPO/LiF/Al |
| 3-CzDPz | FIrpic (Blue) | 26.8% | ITO/TAPC/mCP/3-CzDPz:FIrpic/TmPyPB/LiF/Al |
| 3-CzDPz | Ir(ppy)₃ (Green) | 29.0% | ITO/TAPC/mCP/3-CzDPz:Ir(ppy)₃/TmPyPB/LiF/Al |
This table presents data for related carbazole-based host materials to illustrate typical device performance. researchgate.netresearchgate.netnih.gov
Hole-Transporting Layers (HTLs)
The carbazole moiety is inherently an excellent hole-transporting (p-type) unit due to the electron-rich nature of its nitrogen atom. researchgate.netnih.gov Consequently, derivatives of carbazole are among the most widely used materials for Hole-Transporting Layers (HTLs) in OLEDs. These layers facilitate the injection of holes from the anode and their transport to the emissive layer. An ideal HTL material should have a high hole mobility and a highest occupied molecular orbital (HOMO) energy level that aligns well with the anode's work function and the HOMO of the adjacent emissive layer material to minimize the hole injection barrier.
In this compound, the carbazole core acts as the primary hole-transporting channel. The phenyl and bromophenyl substituents can influence the HOMO energy level; theoretical studies on similar molecules show that phenyl and bromo substitutions can tune HOMO energies, which is critical for optimizing device performance. researchgate.net Furthermore, the bulky, non-planar structure imparted by these substituents can help ensure that the material forms a stable amorphous film, which is crucial for preventing device degradation from crystallization. nih.gov
The table below shows the key properties of common carbazole-based hole-transporting materials.
| Material | HOMO (eV) | T g (°C) | OLED Performance Note |
| NPB | -5.5 | 96 | Standard HTL, often used as a reference. nih.gov |
| TAPC | -5.5 | 152 | High hole mobility and glass transition temperature. frontiersin.org |
| TCTA | -5.7 | 151 | Used as both HTL and exciton-blocking layer. frontiersin.org |
| HTM 3c | -5.39 | 165 | A 4-(9H-carbazol-9-yl)triphenylamine derivative showing enhanced device efficiencies. nih.gov |
This table provides comparative data for established carbazole-based HTLs.
Electron-Transporting Layers (ETLs)
Carbazole derivatives are fundamentally electron-donating and thus exhibit a strong preference for transporting holes rather than electrons. The LUMO (Lowest Unoccupied Molecular Orbital) level of typical carbazole materials is generally too high (less negative) to allow for efficient electron injection from the cathode or transport through the material. For a carbazole-based molecule to function as an Electron-Transporting Layer (ETL) material, it would need to be functionalized with strong electron-withdrawing groups (such as pyridine, triazine, or phosphine (B1218219) oxide) to significantly lower its LUMO energy level.
The structure of this compound lacks such strong electron-withdrawing moieties. The bromophenyl group has a mild electron-withdrawing effect, but it is insufficient to impart effective n-type (electron-transporting) character to the molecule. Therefore, it is not considered a suitable candidate for use in ETLs.
Emitter Materials
The carbazole core itself is a blue-light emitter, and many carbazole derivatives have been developed as fluorescent emitters for OLEDs, particularly for the challenging deep-blue region of the spectrum. researchgate.netresearchgate.net The emission properties, such as color and quantum efficiency, can be finely tuned by adding different substituents to the carbazole framework. researchgate.net
The this compound molecule could potentially function as a blue emitter. The extended conjugation provided by the phenyl groups can be beneficial for luminescence. However, the presence of the bromine atom introduces a potential drawback known as the "heavy atom effect," which can promote intersystem crossing from the singlet excited state to the triplet state. This process can quench fluorescence, reducing the efficiency of a fluorescent OLED, but it is a desirable property for developing phosphorescent emitters. Research on similar 3-bromo-9-phenyl-9H-carbazole derivatives has focused on their role as intermediates for creating more complex luminophores, where the bromo-substituent is replaced. nih.gov
Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In photovoltaic applications, carbazole derivatives are primarily utilized for their excellent hole-transporting properties. nih.gov They play a crucial role in extracting holes from the light-absorbing layer and transporting them to the anode, thereby contributing to the generation of photocurrent. Their function is critical in both perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs).
Hole-Transporting Materials (HTMs) in DSSCs and PSCs
In both DSSCs and PSCs, the Hole-Transporting Material (HTM) is a key component that dictates device efficiency and stability. nih.gov An effective HTM must have appropriate energy level alignment with the valence band of the light absorber (the dye or perovskite) for efficient hole extraction. nih.gov It also requires good hole mobility for rapid charge transport and should form a uniform, pinhole-free film to prevent short circuits and enhance device stability.
Carbazole derivatives have been extensively investigated as HTMs in PSCs, often showing performance comparable or even superior to the widely used spiro-OMeTAD. nih.gov The 9-phenyl-9H-carbazole unit is a promising building block for HTMs in perovskite solar cells. bohrium.com A study incorporating 9-phenyl-9H-carbazole derivatives into a dithienopyrrole core resulted in a perovskite solar cell with a power conversion efficiency (PCE) of 20.44%, nearly matching the performance of the state-of-the-art spiro-OMeTAD. bohrium.com The molecular structure of this compound makes it a plausible candidate for this application. Its HOMO level can be expected to align suitably with typical perovskite absorbers, and its amorphous nature would be beneficial for film formation.
The table below summarizes the performance of perovskite solar cells fabricated with different carbazole-based HTMs.
| HTM | Core Structure | PCE (%) | V oc (V) | J sc (mA/cm²) | FF |
| Spiro-OMeTAD | Spirobifluorene | 20.62 | 1.14 | 24.16 | 0.75 |
| TM-13 | Dithienopyrrole-Carbazole | 20.44 | 1.13 | 24.08 | 0.75 |
| V1207 | Carbazole-dimer | ~18.0 | - | - | - |
| CMO | 9H-Carbazole | 15.92 | - | - | - |
This table shows performance data for PSCs using various carbazole-based HTMs, including the reference standard spiro-OMeTAD, for context. bohrium.comnih.govresearchgate.net
Sensitizer Applications
In the realm of organic electronics, sensitizers play a pivotal role in light-harvesting and energy transfer processes, particularly in devices like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) that utilize thermally activated delayed fluorescence (TADF). Carbazole derivatives are frequently employed as the electron-donating core in the design of these sensitizing molecules. researchgate.netfrontiersin.orgnih.gov
The 9-phenyl-9H-carbazole unit in this compound acts as a strong electron donor, a fundamental requirement for creating materials with efficient intramolecular charge transfer (ICT) characteristics upon photoexcitation. mdpi.com This property is essential for TADF emitters, which rely on the efficient up-conversion of triplet excitons to singlets to achieve high internal quantum efficiencies. chemrxiv.org While carbazole itself is a popular donor for TADF materials, its derivatives are often modified to enhance steric hindrance between the donor and acceptor units, leading to a more twisted structure that facilitates TADF behavior. frontiersin.orgnih.gov
The bromine atom on the phenyl substituent provides a reactive site for further molecular engineering, allowing the carbazole donor to be linked to various electron-accepting moieties. This D-A or D-π-A (Donor-π bridge-Acceptor) architecture is a common strategy for creating metal-free organic dyes for DSSCs. researchgate.net The ability to tune the electronic properties through such modifications makes carbazole-based compounds attractive alternatives to more expensive ruthenium-based sensitizers. mdpi.com
Organic Semiconductors and Charge Transport Layers
The inherent electronic properties of the carbazole moiety make it an excellent p-type organic semiconductor. researchgate.net The nitrogen atom's lone pair of electrons contributes to an electron-rich aromatic system, facilitating the transport of positive charge carriers (holes). mdpi.com This characteristic is leveraged in various electronic devices where efficient charge transport is critical for performance.
Carbazole-based compounds are extensively used as:
Hole-Transporting Materials (HTMs): In multilayer devices like OLEDs and perovskite solar cells, a dedicated hole-transport layer is used to efficiently move holes from the anode to the emissive or active layer. The high hole mobility and thermal stability of carbazole derivatives make them ideal candidates for this role. mdpi.comresearchgate.net
Host Materials: In phosphorescent and TADF-OLEDs, an emissive dopant is dispersed within a host material. The host facilitates charge transport and transfers energy to the dopant. Carbazole derivatives are widely used as hosts due to their high triplet energy, which ensures efficient energy transfer to the guest emitter. researchgate.netresearchgate.netnortheastern.edu
Active Layers in OTFTs: Research has demonstrated that derivatives built on a carbazole framework exhibit p-channel characteristics in organic thin-film transistors (OTFTs). For instance, phenyl and phenylthienyl derivatives end-functionalized with carbazole have been synthesized and characterized as active semiconductors, achieving carrier mobilities suitable for transistor applications. nih.gov The structural similarity of this compound suggests it would possess comparable semiconducting properties.
The table below summarizes the performance of a related carbazole derivative in an OTFT device, highlighting the potential of this class of materials.
| Compound | Device Configuration | Carrier Mobility (cm²/Vs) | Current On/Off Ratio |
| 9-(3-(9H-carbazol-9-yl)phenyl)-9H-pyrido[2,3-b]indole | Top-contact/Bottom-gate | 1.7 x 10⁻⁵ | 10² - 10⁴ |
| Data derived from studies on similar organic semiconductors. nih.gov |
Advanced Optoelectronic Materials Design
One of the most significant roles of this compound is its function as a versatile synthetic intermediate for constructing complex, high-performance optoelectronic materials. tcichemicals.com The bromine atom at the 3-position is a key functional handle, enabling a variety of cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. mdpi.comnih.gov These synthetic pathways allow for the precise introduction of different functional groups, enabling the fine-tuning of the final molecule's electronic and photophysical properties.
A notable example is the synthesis of donor-acceptor (D-A) dyads. Researchers have used 3-Bromo-9-phenyl-9H-carbazole as a precursor to attach electron-accepting units, such as ortho-carborane, via Sonogashira coupling. mdpi.comnih.gov This strategic design creates molecules with significant intramolecular charge transfer (ICT) character, which is highly desirable for applications in OLEDs and sensors. mdpi.comrsc.org The electronic environment of the 9-phenyl group can be further modified to modulate the radiative decay process, demonstrating a sophisticated level of molecular engineering. mdpi.com
The following table illustrates the use of this compound as a building block in the synthesis of advanced materials.
| Precursor | Reaction Type | Attached Functional Group | Resulting Compound Class | Application |
| 3-Bromo-9-phenyl-9H-carbazole | Sonogashira Coupling | Phenylacetylene | Phenylacetylene-substituted carbazole | Intermediate for luminophores mdpi.com |
| 3-Bromo-9-phenyl-9H-carbazole | Hirao Reaction | Dialkyl phosphites | Phosphonated carbazole derivatives | Biologically active compounds researchgate.net |
| 3-Bromo-9-phenyl-9H-carbazole | Suzuki Coupling | Boronic acids/esters | Aryl-substituted carbazoles | OLED host materials, TADF emitters |
Electrochemical Device Applications
The electrochemical behavior of this compound is fundamental to its utility in electronic devices. Carbazole derivatives are known to undergo stable, reversible oxidation processes, a property essential for their function as hole-transporting materials. researchgate.netscilit.com The electrochemical stability ensures device longevity and reliable performance under electrical stress. mdpi.comresearchgate.net
Cyclic voltammetry studies on 9-phenylcarbazole (B72232) derivatives reveal that the oxidation potential can be influenced by substituents on the carbazole core. scilit.com The oxidation process corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). The energy level of the HOMO is a critical parameter in device design, as it determines the efficiency of hole injection from the anode. The HOMO and LUMO (Lowest Unoccupied Molecular Orbital) levels of the material must be well-aligned with adjacent layers to ensure efficient charge flow and minimize energy barriers. nih.gov
The electrochemical properties of a representative carbazole derivative are provided below.
| Property | Value | Significance in Devices |
| First Oxidation Potential (Eox) | Varies based on substitution | Determines the HOMO energy level and ease of hole injection/transport. scilit.com |
| Reversibility | Typically reversible | Indicates electrochemical stability, crucial for long device operational lifetimes. scilit.com |
| HOMO Energy Level | ~ -5.4 to -5.8 eV (Typical for carbazoles) | Governs hole injection from standard anodes like ITO and transport to the emissive layer. |
| Note: Specific values are dependent on the exact molecular structure and measurement conditions. |
Future Research Directions and Perspectives for 3 3 Bromophenyl 9 Phenyl 9h Carbazole
Design and Synthesis of Novel Derivatives with Tailored Electronic Structures
A primary avenue for future research involves the strategic design and synthesis of novel derivatives of 3-(3-Bromophenyl)-9-phenyl-9H-carbazole to precisely control their electronic properties. The bromine atom on the phenyl ring serves as a highly valuable reactive handle for introducing a wide array of functional groups via cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Hirao reactions. researchgate.net
Future synthetic strategies could focus on:
Introducing Electron-Donating and Withdrawing Groups: Attaching strong electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro, sulfonyl) can systematically tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection/extraction barriers and energy level alignment in multilayer organic electronic devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net
Creating Bipolar Molecules: The synthesis of derivatives incorporating both electron-donating carbazole (B46965) units and electron-accepting moieties can lead to the development of single-molecule bipolar host materials. researchgate.net For instance, coupling an electron-deficient unit like a triazine, pyridine, or benzimidazole (B57391) to the bromophenyl position could yield materials with balanced electron and hole transport, which are highly sought after for efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.
Extending π-Conjugation: Extending the π-conjugated system by adding aromatic rings (e.g., fluorene, naphthalene) at the bromo position can red-shift the absorption and emission spectra, a crucial aspect for developing new phosphors and color-tuning in OLEDs.
Phosphorus Functionalization: The microwave-assisted Palladium Acetate-Catalyzed Hirao Reaction can be used to synthesize phosphinoylated and phosphonoylated derivatives. researchgate.net These P-functionalized derivatives could exhibit unique electronic and biological properties worth exploring.
Exploration of Advanced Polymer Architectures
Carbazole-based polymers, most notably poly(N-vinylcarbazole) (PVK), are well-established as excellent hole-transporting materials. researchgate.netmdpi.com Future research should explore the use of this compound as a key monomer for creating novel polymer architectures with enhanced properties.
Key research avenues include:
Conjugated Polymers: The bromine atom allows the molecule to be used as a monomer in polymerization reactions like Suzuki and Yamamoto coupling. This can produce fully conjugated polymers where the carbazole unit is part of the polymer backbone, leading to materials with high charge carrier mobility for applications in organic field-effect transistors (OFETs) and photovoltaic devices.
Pendant Polymers: The molecule can be functionalized and then attached as a side chain to a polymer backbone (e.g., polystyrene, polymethacrylate). This approach leverages the excellent electronic properties of the carbazole moiety while benefiting from the processability and mechanical properties of the polymer backbone.
Cross-Linked Networks: Developing methods to incorporate this carbazole unit into cross-linked polymer networks could lead to the formation of robust, solvent-resistant films. Such films are highly desirable for solution-processed multilayer devices, preventing the dissolution of underlying layers during the fabrication process.
Integration into Emerging Organic Electronic Technologies
The inherent electronic properties of the 9-phenyl-9H-carbazole core make its derivatives prime candidates for a range of organic electronic technologies. nih.govresearchgate.net Future work should focus on integrating newly synthesized derivatives of this compound into functional devices to assess their performance.
Promising applications for exploration include:
Host Materials for OLEDs: Carbazole derivatives are known for their high triplet energy levels, making them excellent host materials for blue phosphorescent and TADF emitters, which are critical for full-color displays and solid-state lighting. researchgate.netrsc.org Research should target the synthesis of derivatives with even higher triplet energies and improved thermal stability.
Organic Photovoltaics (OPVs): In OPVs, carbazole-based materials can function as the electron donor component in the active layer. researchgate.net By modifying the structure of this compound, its absorption spectrum can be tailored to better match the solar spectrum, enhancing light harvesting and power conversion efficiency.
Sensors: The fluorescent properties of carbazole derivatives can be exploited for chemical sensing applications. researchgate.net The introduction of specific functional groups could lead to derivatives whose fluorescence is quenched or enhanced in the presence of specific analytes.
Advanced Computational Modeling for Predictive Material Design
To accelerate the discovery of new materials and reduce the reliance on trial-and-error synthesis, advanced computational modeling will be indispensable. In silico analysis allows researchers to predict the properties of hypothetical molecules before they are synthesized in the lab. researchgate.netmdpi.com
Future computational efforts should focus on:
Density Functional Theory (DFT): Using DFT and time-dependent DFT (TD-DFT) to calculate key electronic parameters such as HOMO/LUMO energies, triplet energies, charge distribution, and absorption/emission spectra for newly designed derivatives.
Molecular Dynamics (MD): Employing MD simulations to predict the morphology of thin films. Charge transport in organic semiconductors is highly dependent on molecular packing and film morphology, and these simulations can provide crucial insights into how different derivatives will behave in a solid state. researchgate.net
Predictive Screening: Creating computational libraries of virtual derivatives of this compound and screening them for desired properties. This high-throughput screening can identify the most promising candidates for synthesis, saving significant time and resources.
Below is a table of predicted Collision Cross Section (CCS) values for the parent compound, calculated using CCSbase, which can serve as a reference for future computational and experimental characterization. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 398.05388 | 193.5 |
| [M+Na]+ | 420.03582 | 206.2 |
| [M-H]- | 396.03932 | 206.3 |
| [M+NH4]+ | 415.08042 | 210.5 |
| [M+K]+ | 436.00976 | 192.2 |
| [M+HCOO]- | 442.04480 | 213.2 |
Table 1: Predicted Collision Cross Section (CCS) values for this compound. Data sourced from PubChemLite. uni.lu
Strategies for Enhanced Device Performance and Stability
A critical challenge in organic electronics is ensuring long-term operational stability. Future research must address strategies to enhance both the performance and the lifetime of devices incorporating derivatives of this compound.
Key strategies include:
Introducing Bulky Substituents: Incorporating large, sterically hindering groups, such as adamantane (B196018) or tert-butyl, onto the molecular structure can prevent intermolecular π-π stacking and concentration quenching in the solid state. rsc.org This can lead to improved film-forming characteristics, higher photoluminescence quantum yields in thin films, and enhanced thermal stability. rsc.org
Improving Morphological Stability: The inclination of the carbazole and phenyl moieties significantly influences the electrochemical and photophysical properties. nih.gov Research into derivatives with rigid, planarized structures could lead to materials with higher charge mobility. Conversely, designing twisted structures can help to suppress aggregation. The goal is to create materials that form stable amorphous films with high glass transition temperatures (Tg), which are resistant to crystallization during device operation.
Blocking Degradation Pathways: Investigating the chemical and photochemical degradation pathways of these materials is crucial. Once understood, the molecular structure can be modified to eliminate weak points, for example, by replacing susceptible C-H bonds with more robust C-F bonds or by designing structures that are less prone to photo-oxidation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(3-Bromophenyl)-9-phenyl-9H-carbazole, and how do reaction conditions influence yields?
- Methodology : The compound is typically synthesized via Sonogashira coupling (e.g., between 3-iodo-9H-carbazole and phenylacetylene derivatives) or N-alkylation of carbazole precursors with brominated aryl halides. For example, oxidative dimerization using FeCl₃ in chloroform or alkylation with dibromobutane in the presence of tetrabutylammonium bromide (TBAB) are documented .
- Optimization : Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd-based catalysts for coupling reactions) critically affect yields. Purification via column chromatography (SiO₂, cyclohexane/EtOAc gradients) is standard .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography (e.g., SHELX refinement) resolves planar carbazole systems and dihedral angles with bromophenyl substituents, as seen in related analogs .
- Purity : HPLC (>99% purity) and melting point analysis ensure batch consistency .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C-3 vs. C-4) modulate optoelectronic properties in carbazole derivatives?
- Structure-Property Relationships : Bromine at C-3 introduces steric hindrance, reducing π-π stacking in solid-state films, which can suppress aggregation-caused quenching. This contrasts with C-4 substitution, which allows closer molecular packing, as shown in photoluminescence quantum yield (PLQY) studies (e.g., 17–53% for methoxy-/tert-butyl-substituted analogs) .
- Experimental Design : Compare emission spectra (λmax) in solution (THF) vs. thin films. For example, ethylated vs. hexylated derivatives show 10–20 nm red shifts due to alkyl chain effects on intermolecular arrangements .
Q. What strategies improve the efficiency of this compound as a host material in OLEDs?
- Device Fabrication : Use thermal evaporation to deposit the compound as an emissive layer in ITO/MoO₃/LiF/Al architectures. Optimize thickness (<50 nm) to balance charge injection and recombination .
- Performance Metrics : Achieve external quantum efficiency (EQE) >7% by doping with iridium complexes (e.g., blue phosphors). Non-doped devices with tert-butyl substituents exhibit balanced hole/electron mobilities (>10⁻⁴ cm²/Vs) and reduced efficiency roll-off at high brightness (>15,000 cd/m²) .
Q. How do computational models predict the charge transport properties of brominated carbazole derivatives?
- Modeling Approaches : Density functional theory (DFT) calculates ionization potentials (5.75–5.89 eV) and electron affinity. Molecular dynamics (MD) simulations correlate alkyl chain length with film morphology and mobility .
- Validation : Compare predicted HOMO/LUMO levels with cyclic voltammetry data and experimental mobility measurements via space-charge-limited current (SCLC) techniques .
Data Contradictions and Resolution
Q. Discrepancies in reported photophysical properties: How to reconcile solution vs. solid-state emission data?
- Analysis : Solution-phase measurements (e.g., in toluene) often show narrower emission bands (λmax ~416 nm) compared to broader solid-state spectra due to aggregation effects. For example, ethylated derivatives exhibit blue-green shifts in films, while hexylated analogs retain deep-blue emission (λmax ~428 nm) .
- Mitigation : Use time-resolved fluorescence to distinguish monomer vs. excimer contributions. Annealing films at Tg+20°C can homogenize morphology and reduce spectral broadening .
Methodological Best Practices
Q. What experimental precautions are critical for handling brominated carbazole derivatives?
- Safety : Use gloveboxes under N₂ for air-sensitive reactions. Avoid dust formation during solid handling; employ ethanol recrystallization to minimize inhalation risks .
- Storage : Store in amber vials at –20°C to prevent photodegradation. Confirm stability via periodic TLC/HPLC checks .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
